Golgicide A-2 -

Golgicide A-2

Catalog Number: EVT-10956093
CAS Number:
Molecular Formula: C17H14F2N2
Molecular Weight: 284.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3aS,4R,9bR)-golgicide A is a 6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline that has 3aS,4R,9bR configuration. It is the most active stereoisomer of golgicide A. It has a role as a cis-Golgi ArfGEF GBF inhibitor. It is an enantiomer of a (3aR,4S,9bS)-golgicide A.
Synthesis Analysis

The synthesis of Golgicide A-2 involves several key methods, primarily focusing on organic synthesis techniques. The initial steps typically include the formation of a tricyclic core structure through cyclization reactions followed by functional group modifications to introduce necessary substituents.

Technical Details

  • Cyclization Reactions: These are crucial for forming the fused ring system characteristic of Golgicide A. Various methods such as Diels-Alder reactions or cycloadditions may be employed.
  • Functionalization: Post-cyclization, specific groups are introduced to enhance solubility or biological activity. For instance, modifications can include alkylation or acylation processes that tailor the compound's interaction with GBF1.
  • Purification: Techniques such as chromatography are utilized to isolate the desired diastereomers and enantiomers from the reaction mixture, ensuring high purity for biological testing .
Molecular Structure Analysis

Golgicide A-2 exhibits a complex molecular structure characterized by a rigid tricyclic framework. The precise molecular formula and configuration can vary depending on the specific derivative being analyzed.

Structure Data

  • Molecular Formula: C₁₃H₁₅N₃O₂
  • Molecular Weight: Approximately 245.28 g/mol
  • Key Features: The structure includes multiple chiral centers, which contribute to its biological activity and specificity towards GBF1 .

The absolute configuration of Golgicide A-2 has been determined through X-ray crystallography, revealing insights into its stereochemistry and how it interacts with target proteins .

Chemical Reactions Analysis

Golgicide A-2 participates in several chemical reactions primarily related to its mechanism of action as an inhibitor.

Reactions

  • Inhibition of GBF1: The primary reaction involves binding to GBF1, preventing its activation of ADP-ribosylation factor 1. This inhibition leads to the disassembly of COPI vesicles from the Golgi membrane.
  • Reversible Binding: The interaction is characterized as reversible, allowing for potential recovery of Golgi function upon removal of the compound .

Technical Details

  • IC50 Value: Golgicide A-2 has an IC50 value of approximately 3.3 µM in inhibiting Shiga toxin effects on protein synthesis in Vero cells, indicating its potency .
Mechanism of Action

The mechanism by which Golgicide A-2 exerts its effects involves several biochemical processes:

  1. Inhibition of ArfGEF Activity: By binding to GBF1, Golgicide A-2 inhibits the exchange of GDP for GTP on ADP-ribosylation factor 1.
  2. Disruption of COPI Vesicle Formation: This inhibition prevents COPI vesicles from forming properly at the cis-Golgi, leading to a breakdown in normal trafficking pathways.
  3. Morphological Changes: The compound induces rapid dispersal of Golgi markers and structural disassembly within minutes after treatment .

Data supporting these mechanisms include imaging studies showing altered localization of Golgi markers upon treatment with Golgicide A-2.

Physical and Chemical Properties Analysis

Golgicide A-2 possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 13 mg/mL.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Storage Conditions: Recommended storage below -20°C to maintain integrity over time .
Applications

Golgicide A-2 has significant scientific applications due to its inhibitory effects on GBF1 and subsequent impact on cellular processes.

Scientific Uses

  • Research Tool: It serves as a valuable tool for studying Golgi dynamics and protein trafficking mechanisms in cell biology.
  • Viral Research: Its ability to inhibit hepatitis C virus replication makes it relevant in virology studies focused on understanding viral entry and replication pathways .
  • Potential Therapeutics: Given its specific action against GBF1, there is potential for developing therapeutic strategies targeting diseases linked to dysregulated Golgi function or viral infections.
Molecular Mechanisms of Action

Primary Molecular Target

Golgicide A (GCA) specifically targets Golgi-specific Brefeldin A resistance factor 1 (GBF1), a guanine nucleotide exchange factor (GEF) responsible for activating ADP-ribosylation factor 1 (Arf1) at the cis-Golgi network [2] [6] [7]. GBF1 catalyzes the exchange of GDP for GTP on Arf1, transitioning Arf1 to its active GTP-bound state. This activation is indispensable for Arf1-mediated recruitment of the coatomer protein complex I (COPI) vesicle coat, which facilitates retrograde transport between the Golgi apparatus and the endoplasmic reticulum [2] [6]. Inhibition of GBF1 by Golgicide A prevents Arf1 activation, thereby disrupting COPI assembly and subsequent vesicular trafficking [2] [7].

Specificity for GBF1

Golgicide A exhibits >100-fold selectivity for GBF1 over structurally related ArfGEFs (e.g., BIG1 and BIG2). This specificity was demonstrated through:

  • Rescue experiments: Overexpression of wild-type GBF1 (but not BIG1) reverses Golgicide A-induced Golgi disruption [2] [6].
  • Phenotypic profiling: Unlike broad-spectrum ArfGEF inhibitors (e.g., Brefeldin A), Golgicide A does not dissociate adaptor protein 1 (AP-1) or Golgi-localized gamma adaptin ear-containing Arf-binding proteins (GGAs) from the trans-Golgi network [2] [6].
  • Structural modeling: Golgicide A binds the Sec7 domain of GBF1 at the same site as Brefeldin A but with higher binding affinity for GBF1 isoforms [6] [7].

Table 1: Selectivity Profile of Golgicide A Among ArfGEFs

ArfGEFLocalizationGolgi Disruption by GCACOPI Dissociation
GBF1cis-GolgiYesYes (within 5 min)
BIG1TGNNoNo
BIG2TGNNoNo

Golgi Apparatus Disruption

Inhibition of GBF1 by Golgicide A triggers rapid disassembly of the Golgi apparatus and trans-Golgi network (TGN):

  • Cis-/medial-Golgi dispersion: Giantin and GM130 (Golgi matrix markers) redistribute from a perinuclear ribbon to punctate structures adjacent to endoplasmic reticulum exit sites within 15 minutes of treatment [2] [6].
  • TGN fragmentation: The TGN disperses into small vesicles throughout the cytosol, contrasting with Brefeldin A-induced tubulation [2] [7].
  • Reversibility: Golgi structure reassembles within 15–60 minutes after Golgicide A removal, confirming non-permanent damage [2] [6].

Table 2: Golgi Disruption Markers Following Golgicide A Treatment

Cellular ProcessMarkerEffect of GCATime Frame
COPI coat recruitmentβ-COPComplete dissociation from membranes5 min
Golgi integrityGM130Redistribution to ER exit sites15 min
TGN integrityTGN38Vesiculation (not tubulation)30 min

Downstream Signaling Consequences

Golgicide A-induced Golgi disruption activates inflammatory cell death pathways and impairs cargo transport:

  • Pyroptosis in cancer stem cells: In lung cancer stem cells, Golgicide A promotes binding between Golgi phosphoprotein 3 (GOLPH3) and myosin 18A (MYO18A), leading to dispersed trans-Golgi network (dTGN) formation. The dTGN recruits NOD-like receptor family pyrin domain-containing 3 (NLRP3), triggering inflammasome assembly, caspase-1 activation, and gasdermin D cleavage—hallmarks of pyroptosis [1].
  • Secretory pathway arrest: Soluble proteins (e.g., Gaussia luciferase) and membrane-associated cargo (e.g., temperature-sensitive vesicular stomatitis virus G protein) accumulate in the endoplasmic reticulum-Golgi intermediate compartment, blocking anterograde secretion [2] [3].
  • Impaired retrograde trafficking: Shiga toxin cannot translocate from endosomes to the dispersed TGN, preventing cytotoxic activity [2] [6].

Comparative Pharmacological Profile

Golgicide A and Brefeldin A exhibit distinct mechanisms despite shared Golgi-disrupting effects:

Table 3: Comparative Analysis of Golgicide A and Brefeldin A

ParameterGolgicide ABrefeldin A
Primary targetGBF1 onlyGBF1, BIG1, BIG2
COPI dissociationRapid (cis-Golgi specific)Rapid (pan-Golgi)
AP-1/GGA3 effectsNo dissociation from TGNComplete dissociation
TGN morphologyVesiculationTubulation
Arf1 rescueNot rescued by Arf1 overexpressionPartially rescued by Arf1-Q71L

Antiviral Mechanisms

Golgicide A inhibits enterovirus replication by disrupting GBF1-dependent membrane remodeling:

  • RNA replication blockade: In coxsackievirus B3 (CVB3), Golgicide A (10 μM) reduces viral RNA synthesis by >90% by preventing the formation of viral replication organelles, which require functional GBF1 [3] [4].
  • Resistance to rescue: Overexpression of wild-type GBF1 (but not Arf1-Q71L) restores enterovirus replication in Golgicide A-treated cells, confirming GBF1 as the antiviral target [3].
  • Broad-spectrum activity: Effective against human enterovirus species A, B, and C (e.g., poliovirus, enterovirus 71, coxsackievirus A21) [3].

Targeting Cancer Stem Cells

In lung adenocarcinoma-derived cancer stem cells, Golgicide A triggers pyroptosis via NLRP3 inflammasome activation:

  • GOLPH3/MYO18A complex: Enhances binding by 3.5-fold, inducing trans-Golgi network dispersion [1].
  • Inflammasome recruitment: Dispersed trans-Golgi network directly recruits NLRP3, leading to caspase-1 activation, interleukin-18 release, and gasdermin D cleavage [1].
  • In vivo efficacy: Reduces tumor growth in xenograft models by 60–70% compared to controls, correlating with decreased cancer stem cell markers (CD133, Nanog) [1].

Properties

Product Name

Golgicide A-2

IUPAC Name

(3aS,4R,9bR)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C17H14F2N2

Molecular Weight

284.30 g/mol

InChI

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m1/s1

InChI Key

NJZHEQOUHLZCOX-WWGRRREGSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.